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molecular formula C10H9NO7S2 B1199971 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid CAS No. 90-20-0

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Cat. No. B1199971
M. Wt: 319.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05629409

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[C:4]=1N=[N:23][C:24]1[CH:29]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[S:34]([OH:37])(=[O:36])=[O:35]>O>[NH2:23][C:24]1[C:25]([S:34]([OH:37])(=[O:36])=[O:35])=[CH:26][CH:27]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:29]=1.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Smiles
NC1=C(C(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=C(C1)S(=O)(=O)O)S(=O)(=O)O
Name
Type
product
Smiles
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05629409

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[C:4]=1N=[N:23][C:24]1[CH:29]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[S:34]([OH:37])(=[O:36])=[O:35]>O>[NH2:23][C:24]1[C:25]([S:34]([OH:37])(=[O:36])=[O:35])=[CH:26][CH:27]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:29]=1.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Smiles
NC1=C(C(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=C(C1)S(=O)(=O)O)S(=O)(=O)O
Name
Type
product
Smiles
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05629409

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[C:4]=1N=[N:23][C:24]1[CH:29]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[S:34]([OH:37])(=[O:36])=[O:35]>O>[NH2:23][C:24]1[C:25]([S:34]([OH:37])(=[O:36])=[O:35])=[CH:26][CH:27]=[C:28]([S:30]([OH:33])(=[O:32])=[O:31])[CH:29]=1.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][C:11]=2[OH:13])[CH:6]=[C:5]([S:18]([OH:21])(=[O:20])=[O:19])[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Smiles
NC1=C(C(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=C(C1)S(=O)(=O)O)S(=O)(=O)O
Name
Type
product
Smiles
NC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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